molecular formula C13H19N3O8 B8194650 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside

2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside

Cat. No.: B8194650
M. Wt: 345.31 g/mol
InChI Key: HUMLQACQBBRRKH-YVECIDJPSA-N
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Description

2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside is a chemical compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azido group (-N3) attached to a sugar moiety. This particular compound is a derivative of beta-D-xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and an azidoethyl group is attached to the anomeric carbon.

Preparation Methods

The synthesis of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside typically involves multiple steps The starting material is often beta-D-xylopyranoside, which undergoes acetylation to protect the hydroxyl groups The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridineThis is typically achieved through a nucleophilic substitution reaction, where an azidoethyl halide reacts with the acetylated sugar under basic conditions.

Chemical Reactions Analysis

2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.

Scientific Research Applications

2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of glycochemistry.

    Biology: The compound can be used in the study of carbohydrate-protein interactions, as the azido group allows for bioorthogonal labeling.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside largely depends on the context in which it is used. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the azido group can be used for bioorthogonal labeling, allowing researchers to track the compound or its derivatives within cells or tissues .

Comparison with Similar Compounds

2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can be compared to other azido sugars such as:

    2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-glucopyranoside: Similar in structure but derived from glucose instead of xylose.

    2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-galactopyranoside: Derived from galactose, with similar reactivity but different biological properties.

    2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-mannopyranoside: Derived from mannose, often used in different biological contexts due to its unique properties.

Each of these compounds has unique properties and applications, but they all share the common feature of having an azido group attached to a sugar moiety, making them useful in various chemical and biological applications.

Properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8/c1-7(17)22-10-6-21-13(20-5-4-15-16-14)12(24-9(3)19)11(10)23-8(2)18/h10-13H,4-6H2,1-3H3/t10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMLQACQBBRRKH-YVECIDJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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